molecular formula C19H13Cl2N3O2 B1347742 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile

3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Katalognummer: B1347742
Molekulargewicht: 386.2 g/mol
InChI-Schlüssel: QRCXOIVDURCPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorophenyl group, a methoxyanilino group, and an isoxazole ring, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dichlorophenyl and methoxyanilino groups. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitriles and hydrazines under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and appropriate coupling reagents.

    Addition of the Methoxyanilino Group: This can be done through nucleophilic substitution reactions using methoxyaniline and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
  • 2-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
  • 3-(2,6-Dichlorophenyl)-2-(2-pyridinyl)acrylonitrile

Uniqueness

3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and its isoxazole ring structure

Eigenschaften

Molekularformel

C19H13Cl2N3O2

Molekulargewicht

386.2 g/mol

IUPAC-Name

3-(2,6-dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C19H13Cl2N3O2/c1-25-13-7-5-12(6-8-13)23-10-9-17-14(11-22)19(24-26-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3

InChI-Schlüssel

QRCXOIVDURCPLT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.